[Val3]-beta-Casomorphin (1-4) amide, bovine
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Overview
Description
[Val3]-beta-Casomorphin (1-4) amide, bovine, is a peptide derived from the enzymatic breakdown of the milk protein casein. This compound is a specific sequence of amino acids that includes valine at the third position. It is known for its opioid-like activity, which can influence various physiological processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Val3]-beta-Casomorphin (1-4) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using coupling reagents like HBTU or DCC.
Deprotection: Removing protecting groups from the amino acids to allow for peptide bond formation.
Cleavage: Detaching the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
[Val3]-beta-Casomorphin (1-4) amide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating physiological processes like pain perception and immune response.
Medicine: Explored for potential therapeutic applications in pain management and gastrointestinal disorders.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the body, particularly the mu-opioid receptor. This interaction can modulate pain perception, gastrointestinal motility, and immune function. The binding of [Val3]-beta-Casomorphin (1-4) amide to these receptors triggers a cascade of intracellular signaling pathways that result in its physiological effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Casomorphin (1-4) amide: Lacks the valine at the third position.
Beta-Casomorphin (1-7): A longer peptide with similar opioid activity.
Alpha-Casomorphin: Derived from alpha-casein, with different amino acid sequences.
Uniqueness
[Val3]-beta-Casomorphin (1-4) amide is unique due to the presence of valine at the third position, which can influence its binding affinity and activity at opioid receptors compared to other casomorphins.
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-14(2)20(24(34)28-11-3-5-18(28)21(26)31)27-22(32)19-6-4-12-29(19)23(33)17(25)13-15-7-9-16(30)10-8-15/h7-10,14,17-20,30H,3-6,11-13,25H2,1-2H3,(H2,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQONSPOQHLRXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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